4,6-Dimethoxypyridin-2-amine physical and chemical properties
4,6-Dimethoxypyridin-2-amine physical and chemical properties
An In-depth Technical Guide to 2-Amino-4,6-dimethoxypyrimidine
Disclaimer: The requested topic was "4,6-Dimethoxypyridin-2-amine." However, publicly available scientific literature and chemical databases predominantly feature extensive data for the structurally similar compound, 2-Amino-4,6-dimethoxypyrimidine (CAS No: 36315-01-2) . This guide will focus on the latter, providing a comprehensive overview of its physical and chemical properties, experimental protocols, and potential applications for researchers, scientists, and drug development professionals.
Introduction
2-Amino-4,6-dimethoxypyrimidine is a substituted pyrimidine that serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly in the agrochemical and pharmaceutical industries.[1] It is recognized as a key building block for sulfonylurea herbicides and a known environmental transformation product of several of these agrochemicals, such as flupyrsulfuron-methyl and sulfosulfuron.[2] Its chemical structure, featuring a pyrimidine core with an amine group and two methoxy groups, imparts specific reactivity and properties that are valuable for further chemical modifications.
Physical and Chemical Properties
The physical and chemical properties of 2-Amino-4,6-dimethoxypyrimidine are summarized below. These characteristics are fundamental for its handling, storage, and application in chemical synthesis.
Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₆H₉N₃O₂ | [2][3] |
| Molecular Weight | 155.15 g/mol | [2][3][4] |
| Appearance | White to off-white crystalline powder or solid. | [1][5] |
| Melting Point | 94-97 °C | [1][4] |
| Solubility | Soluble in methanol. | |
| Storage Temperature | Room temperature, recommended to be stored in a cool, dark place (<15°C). |
Chemical Identifiers
| Identifier | Value | Source(s) |
| CAS Number | 36315-01-2 | [2][3][4] |
| IUPAC Name | 4,6-dimethoxypyrimidin-2-amine | [2] |
| SMILES | COC1=CC(=NC(=N1)N)OC | [2][4] |
| InChI Key | LVFRCHIUUKWBLR-UHFFFAOYSA-N | [4][6] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation and purity assessment of 2-Amino-4,6-dimethoxypyrimidine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is a key tool for confirming the molecular structure. ChemicalBook provides reference spectra for 2-Amino-4,6-dimethoxypyrimidine.[6] A typical spectrum would show signals corresponding to the methoxy protons, the aromatic proton on the pyrimidine ring, and the amine protons.
Infrared (IR) Spectroscopy
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IR Spectra: The IR spectrum reveals the presence of key functional groups. For this molecule, characteristic peaks would include:
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N-H stretch: Primary amines typically show two bands in the 3400-3250 cm⁻¹ region.[7]
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C-N stretch: Aromatic amines exhibit a strong band in the 1335-1250 cm⁻¹ range.[7]
-
N-H bend: A band for the primary amine is expected between 1650-1580 cm⁻¹.[7]
-
N-H wag: A broad, strong band can be observed from 910-665 cm⁻¹.[7]
-
Mass Spectrometry (MS)
-
ESI-MS: Electrospray ionization mass spectrometry can be used to determine the molecular weight. For a related compound, phenyl 4,6-dimethoxypyrimidin-2-ylcarbamate, the (M+1) peak was observed at m/z 276.1, confirming its molecular weight.[8]
Experimental Protocols
The synthesis of 2-Amino-4,6-dimethoxypyrimidine is a critical process for its use as an intermediate. Several methods have been patented and published.
Synthesis from Malononitrile
A common industrial method involves malononitrile as a starting material. The process involves several key steps including imidization, cyanamide substitution, and aromatic cyclization to yield the final product with high purity.[9]
Detailed Protocol:
-
Imidate Formation: Malononitrile is reacted with methanol in a suitable solvent like toluene in the presence of dry HCl gas at a controlled temperature (0°C to 20°C). This forms the dimethoxy propane diimino hydrochloride intermediate.[10]
-
Cyclization: The intermediate is then reacted with a 50% cyanamide solution in the presence of sodium bicarbonate and water at a low temperature (0°C to 5°C).[10]
-
Work-up and Purification: The resulting slurry is heated, stirred, and filtered. The crude product is then recrystallized from an organic solvent like toluene or ethyl acetate to yield pure 2-Amino-4,6-dimethoxypyrimidine.[10][11]
Caption: General workflow for the synthesis of 2-Amino-4,6-dimethoxypyrimidine.
Reactivity and Biological Significance
The pyrimidine core is a well-established pharmacophore in medicinal chemistry, found in nucleic acids, vitamins, and a wide range of synthetic drugs.[12][13]
Chemical Reactivity
The amine group on the pyrimidine ring is nucleophilic and can undergo various reactions. For instance, it can react with phenyl chloroformate in the presence of triethylamine to form phenyl 4,6-dimethoxypyrimidin-2-ylcarbamate.[8] This reactivity allows for the straightforward introduction of diverse functional groups, making it a versatile building block.
Potential Biological Activity
While direct, extensive research on the biological activity of 2-Amino-4,6-dimethoxypyrimidine is limited, its core structure is present in molecules with significant therapeutic potential.
-
Anticancer Activity: The pyrimidine ring is a key motif in many anticancer drugs.[12] Derivatives of 4,6-diarylpyrimidin-2-amine have been shown to inhibit Aurora kinase A (AURKA), a critical regulator of cell proliferation, leading to cell cycle arrest and apoptosis in cancer cells.[14]
-
Antimicrobial and Antifungal Activity: Numerous pyrimidine derivatives exhibit potent antimicrobial and antifungal properties.[12]
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Kinase Inhibition: Substituted pyrimidines are known to act as kinase inhibitors.[12] Kinases are crucial regulators of cell signaling, and their inhibition is a key strategy in cancer therapy.
Caption: Potential mechanism of action for pyrimidine derivatives as kinase inhibitors.
Logical Relationships and Structural Analysis
The properties of 2-Amino-4,6-dimethoxypyrimidine are directly related to its structure. A logical flow can be established from its basic composition to its functional applications.
Caption: Relationship between structure, properties, and applications.
Conclusion
2-Amino-4,6-dimethoxypyrimidine is a compound of significant interest due to its role as a versatile chemical intermediate. Its well-defined physical and chemical properties, combined with the reactivity of its functional groups, make it a valuable precursor in the synthesis of complex molecules. For researchers in drug discovery and agrochemical development, a thorough understanding of this molecule's characteristics and synthetic pathways is essential for leveraging its full potential in creating novel and effective products.
References
- 1. 2-Amine- 4,6-Dimethoxypyrimidine(CAS NO.:36315-01-2) [xingyuchemical.com.cn]
- 2. 2-Amino-4,6-dimethoxypyrimidine | C6H9N3O2 | CID 118946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 2-氨基-4,6-二甲氧基嘧啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. 2-Amino-4,6-dimethoxypyrimidine(36315-01-2) 1H NMR spectrum [chemicalbook.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. 4,6-Dimethoxy-2-(phenoxycarbonyl)aminopyrimidine synthesis - chemicalbook [chemicalbook.com]
- 9. CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 10. Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine [quickcompany.in]
- 11. CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Design, synthesis, and biological evaluation of polyphenols with 4,6-diphenylpyrimidin-2-amine derivatives for inhibition of Aurora kinase A - PMC [pmc.ncbi.nlm.nih.gov]
